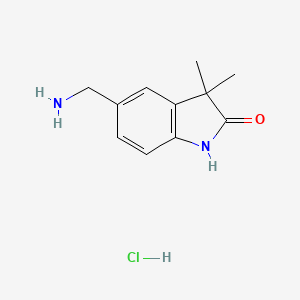

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Description

Historical Development of Indolinone Chemistry

The development of indolinone chemistry traces its origins to the pioneering work on indigo dye chemistry in the 19th century, establishing foundational principles that would later guide the synthesis of complex derivatives like this compound. The historical progression began with Adolf von Baeyer's groundbreaking research in 1866, when he successfully reduced oxindole to indole using zinc dust, fundamentally advancing understanding of the indole structural framework. This early work demonstrated the chemical versatility of the indole scaffold and laid the groundwork for subsequent exploration of indolinone derivatives. The transformation of indigo dye to isatin and subsequently to oxindole provided crucial insights into the reactivity patterns and structural relationships within this chemical family. These foundational discoveries established the synthetic pathways that would eventually enable the preparation of sophisticated indolinone derivatives bearing specific functional groups at defined positions on the aromatic ring system.

The evolution of indolinone chemistry accelerated significantly during the 20th century as researchers recognized the therapeutic potential of compounds based on the 2-indolinone scaffold. The systematic investigation of substituted indolinones revealed that modifications at specific positions on the aromatic ring could dramatically alter biological activity and selectivity profiles. This recognition drove extensive synthetic efforts to prepare libraries of indolinone derivatives with diverse substitution patterns, including aminomethyl groups and dimethyl substituents that characterize the target compound. The development of reliable synthetic methodologies for introducing functional groups at the 5-position of the indolinone ring represented a significant advancement, enabling access to compounds like this compound. The historical progression from simple indole chemistry to complex, functionalized indolinone derivatives reflects the continuous refinement of synthetic techniques and the growing appreciation for structure-activity relationships in medicinal chemistry.

Significance in Chemical Research

The significance of this compound in chemical research stems from its position as a versatile molecular scaffold that combines structural complexity with synthetic accessibility. The compound serves as a valuable intermediate in the preparation of more complex molecular structures, particularly those targeting specific biological pathways. Its unique combination of functional groups, including the aminomethyl substituent and the dimethyl-substituted indolinone core, provides multiple sites for further chemical modification, making it an attractive starting point for structure-activity relationship studies. Research investigations have demonstrated that indolinone derivatives can serve as effective inhibitors of various protein kinases, with the specific substitution pattern influencing selectivity and potency profiles. The presence of the aminomethyl group at the 5-position provides opportunities for additional derivatization through standard organic chemistry transformations, expanding the potential chemical space accessible from this core structure.

The compound's research significance extends beyond its role as a synthetic intermediate to encompass its utility in biological screening programs and chemical biology investigations. The indolinone scaffold has been recognized as a privileged structure in medicinal chemistry, meaning it appears frequently in bioactive compounds and drug molecules. This recognition has driven extensive research efforts to explore the biological activities of diverse indolinone derivatives, with particular attention to their potential as therapeutic agents. The structural features of this compound, including its aromatic ring system and strategically positioned functional groups, align with pharmacophore requirements identified for various biological targets. Research programs investigating indolinone derivatives have revealed their potential as kinase inhibitors, with some compounds advancing to clinical development stages, highlighting the continued importance of this chemical class in drug discovery efforts.

Classification Within the Indolinone Derivative Family

This compound belongs to the broader family of 2-indolinone derivatives, which are characterized by the presence of a carbonyl group at the 2-position of the indoline ring system. This classification distinguishes it from other indole-based compounds such as 3-indolinones, which feature the carbonyl group at the 3-position. The 2-indolinone structure, also known as oxindole, represents one of the most extensively studied heterocyclic frameworks in medicinal chemistry due to its prevalence in naturally occurring compounds and synthetic drug molecules. Within the 2-indolinone family, the target compound is further classified based on its specific substitution pattern, featuring dimethyl groups at the 3-position and an aminomethyl group at the 5-position of the aromatic ring. This substitution pattern places it among the amino-substituted indolinone derivatives, a subclass that has received significant attention in pharmaceutical research.

The structural classification of this compound can be further refined by considering the nature of its functional groups and their spatial arrangement. The 3,3-dimethyl substitution creates a quaternary carbon center that influences the conformational preferences and steric properties of the molecule. The aminomethyl group at the 5-position introduces basic functionality that can participate in hydrogen bonding interactions and ionic interactions with biological targets. When compared to related compounds such as 5-amino-3,3-dimethylindolin-2-one, which lacks the methylene linker between the aromatic ring and amino group, the aminomethyl variant offers enhanced flexibility and different spatial positioning of the basic nitrogen atom. This structural distinction has important implications for biological activity and selectivity profiles. The hydrochloride salt formation further classifies the compound as an amino acid salt, which typically exhibits improved solubility and stability characteristics compared to the free base form.

Overview of Current Research Status

Current research involving this compound reflects the broader scientific interest in indolinone derivatives as versatile chemical tools and potential therapeutic agents. Contemporary investigations focus on exploiting the compound's structural features for the development of selective kinase inhibitors, with particular emphasis on targets involved in cancer progression and inflammatory diseases. Recent research has demonstrated that indolinone-based compounds can achieve remarkable selectivity for specific kinase targets by leveraging the unique binding interactions afforded by their heterocyclic structure and substituent groups. The aminomethyl functionality present in the target compound provides opportunities for optimization of binding affinity and selectivity through systematic structure-activity relationship studies. Research groups have employed computational modeling approaches to predict the binding modes of indolinone derivatives with various protein targets, guiding the design of improved analogs with enhanced potency and selectivity.

The current research landscape also encompasses efforts to develop new synthetic methodologies for accessing indolinone derivatives with diverse substitution patterns. Recent publications have described innovative approaches for introducing functional groups at specific positions of the indolinone ring system, including methods for preparing compounds with aminomethyl substituents. These synthetic advances have expanded the chemical space of accessible indolinone derivatives and facilitated the preparation of compound libraries for biological screening. Contemporary research has also focused on understanding the structure-activity relationships that govern the biological activities of indolinone derivatives, with studies revealing how specific structural modifications influence target selectivity and potency. The development of indolinone-based inhibitors targeting maternal embryonic leucine zipper kinase represents one area of active investigation, with researchers exploring how different substitution patterns affect inhibitory activity and selectivity profiles. These ongoing research efforts continue to validate the importance of indolinone derivatives as valuable scaffolds for drug discovery and chemical biology applications.

Properties

IUPAC Name |

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINHFJYYSBTAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CN)NC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-02-9 | |

| Record name | 2H-Indol-2-one, 5-(aminomethyl)-1,3-dihydro-3,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Overview

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a heterocyclic compound featuring an indole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The indole nucleus is a prevalent motif in numerous natural products and pharmaceuticals, making derivatives like this compound valuable for further exploration.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity and stability. It has been observed to modulate enzyme activity through binding at active or allosteric sites, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

Research indicates that this compound influences cell function by:

- Modulating cell signaling pathways.

- Altering gene expression related to metabolic pathways.

- Affecting cellular metabolism and energy production.

Antimicrobial Activity

A study focused on similar indole derivatives reported their antimicrobial properties against various Gram-positive and Gram-negative bacteria. Notably, compounds exhibited activity surpassing that of traditional antibiotics like ampicillin and streptomycin. The most potent compounds demonstrated minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs .

| Compound | MIC (μM) | MBC (μM) | Activity Against |

|---|---|---|---|

| 5d | 37.9–113.8 | 57.8–118.3 | S. aureus |

| 5g | - | - | P. aeruginosa |

| 5k | - | - | Resistant strains |

Anticancer Potential

The compound has also been studied for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

This compound can be compared to other indole derivatives regarding their biological activities:

| Compound Name | Activity Type |

|---|---|

| 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid | Antiviral |

| Muscimol | Psychoactive |

This compound is distinctive due to its specific substitution pattern on the indole core, which influences its reactivity and biological interactions.

Case Studies

- Study on Antimicrobial Efficacy : A series of synthesized compounds based on the indole structure were tested against various bacterial strains. The results indicated that derivatives of this compound exhibited superior antibacterial activity compared to standard treatments .

- Evaluation of Cytotoxicity : In vitro studies have demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable selectivity index for the most active derivatives .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences among analogs:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one .

- Lipophilicity: Chloro-substituted analogs (e.g., ) exhibit higher logP values due to halogen presence, whereas aminomethyl and aminoethyl groups (e.g., ) enhance polarity.

- Stability: The 3,3-dimethyl groups in the target compound likely reduce oxidation and metabolic degradation compared to non-methylated analogs .

Pharmacological Implications

- Receptor Binding: The aminomethyl group may facilitate interactions with aminergic receptors (e.g., serotonin or dopamine receptors), while dimethyl groups could hinder enzymatic degradation, prolonging activity .

- Bioavailability : Hydrochloride salts (e.g., ) generally exhibit better oral absorption than free bases.

- Toxicity : Analogs with chloro substituents (e.g., ) may pose higher toxicity risks, as indicated by hazard statements (H302: harmful if swallowed) .

Q & A

Q. How is the molecular structure of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride characterized?

Methodological Answer: Structural elucidation typically involves a combination of X-ray crystallography , NMR spectroscopy , and mass spectrometry .

- X-ray crystallography : Single-crystal diffraction data can be refined using programs like SHELXL (part of the SHELX suite) to resolve bond lengths, angles, and stereochemistry. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- NMR : H and C NMR are used to confirm functional groups (e.g., aminomethyl, indole backbone). For example, the methyl groups at C3 would appear as singlets, while the dihydroindole ring protons show splitting patterns consistent with coupling constants.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]) and isotopic distribution aligned with the molecular formula (CHClNO) .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer: Synthesis often leverages indole scaffold functionalization :

Core formation : Start with 3,3-dimethyl-2,3-dihydro-1H-indol-2-one. Introduce the aminomethyl group via reductive amination or nucleophilic substitution. For example, react the indole intermediate with formaldehyde and ammonium chloride under acidic conditions.

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Purification : Use column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) to achieve >95% purity. Similar protocols are described for structurally related indole derivatives .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times against a reference standard .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (e.g., decomposition temperature) under nitrogen.

- Karl Fischer titration : Quantify water content in the hydrochloride salt, critical for hygroscopic compounds.

- pH-dependent solubility studies : Test solubility in buffers (pH 1–12) to inform formulation strategies. Safety data sheets for related compounds recommend storing at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% HO, UV light) and monitor degradation via HPLC.

- Kinetic modeling : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data (40°C/75% RH).

- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Structural analogs show susceptibility to oxidative deamination, suggesting similar pathways for this compound .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare X-ray data (e.g., torsion angles) with computational models (DFT-optimized geometries).

- Twinned crystal analysis : If X-ray data shows twinning (common for dihydroindoles), use SHELXL’s TWIN/BASF commands to refine the structure. SHELX’s robustness in handling twinned data is well-documented .

- Data deposition : Submit refined crystallographic data to the Cambridge Structural Database (CSD) for peer validation.

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use programs like AutoDock Vina or MOE to model binding to targets (e.g., serotonin receptors, kinases). Align with Protein Data Bank (PDB) structures (e.g., 5-HT receptor: PDB ID 6A94) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Parameters for the aminomethyl group can be derived from the CHARMM36 force field.

- QSAR modeling : Train models on indole derivatives with known bioactivity to predict IC values for novel targets. Structural analogs in (e.g., isoindolinone derivatives) suggest potential kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.